N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may interact with nucleic acids or proteins, influencing cellular processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of both the thiazole and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-19-8-6-17(7-9-19)22-24-18(15-28-22)14-21(26)23-11-13-25-12-10-16-4-2-3-5-20(16)25/h2-10,12,15H,11,13-14H2,1H3,(H,23,26) |
InChI Key |
ADRISLVWGFOHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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